![molecular formula C32H39IN2O4 B2694662 N,N'-[(2S,2'S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) CAS No. 1399008-27-5](/img/structure/B2694662.png)
N,N'-[(2S,2'S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[(2S,2’S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) is a chiral compound known for its application as a catalyst in asymmetric reactions. This compound is characterized by its complex molecular structure, which includes iodine, phenylene, and trimethylbenzamide groups. It has a molecular weight of 642.58 g/mol and is typically found in a solid state, either as a powder or crystals .
Vorbereitungsmethoden
The synthesis of N,N’-[(2S,2’S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) involves several stepsThe reaction conditions typically require a controlled environment with specific temperatures and solvents to ensure high purity and yield .
Industrial production methods for this compound leverage advanced techniques in chiral synthesis and resolution. Companies like BOC Sciences and Chem-Impex International provide bulk quantities of this compound, ensuring high chiral purity (≥98%) and consistent quality .
Analyse Chemischer Reaktionen
N,N’-[(2S,2’S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) undergoes various chemical reactions, primarily in the context of asymmetric catalysis. It is known to participate in:
Oxidation reactions: Utilizing oxidizing agents to introduce oxygen functionalities.
Reduction reactions: Involving reducing agents to remove oxygen functionalities or add hydrogen.
Substitution reactions: Where one functional group is replaced by another, often facilitated by the presence of iodine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and the substrates involved .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, enhancing the production of enantiomerically pure compounds.
Biology: Investigated for its potential in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and pharmaceuticals, where high chiral purity is essential
Wirkmechanismus
The mechanism by which N,N’-[(2S,2’S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) exerts its effects is primarily through its role as a chiral catalyst. It facilitates asymmetric reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved include various enzymes and substrates that interact with the chiral centers of the compound, leading to selective transformations .
Vergleich Mit ähnlichen Verbindungen
Compared to other chiral catalysts, N,N’-[(2S,2’S)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide) stands out due to its high chiral purity and efficiency in catalyzing asymmetric reactions. Similar compounds include:
- N,N’-[(2S,2’S)-[(2-Bromo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)
- N,N’-[(2S,2’S)-[(2-Chloro-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)
These compounds share similar structures but differ in the halogen substituents, which can influence their reactivity and selectivity in various reactions .
Eigenschaften
IUPAC Name |
N-[(2S)-2-[2-iodo-3-[(2S)-1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yl]oxyphenoxy]propyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39IN2O4/c1-18-12-20(3)28(21(4)13-18)31(36)34-16-24(7)38-26-10-9-11-27(30(26)33)39-25(8)17-35-32(37)29-22(5)14-19(2)15-23(29)6/h9-15,24-25H,16-17H2,1-8H3,(H,34,36)(H,35,37)/t24-,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYNHBKHWBZEMW-DQEYMECFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC(C)OC2=C(C(=CC=C2)OC(C)CNC(=O)C3=C(C=C(C=C3C)C)C)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC[C@H](C)OC2=C(C(=CC=C2)O[C@@H](C)CNC(=O)C3=C(C=C(C=C3C)C)C)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl (3aS,7aS)-2-chlorosulfonyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2694579.png)
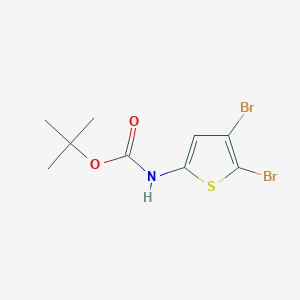
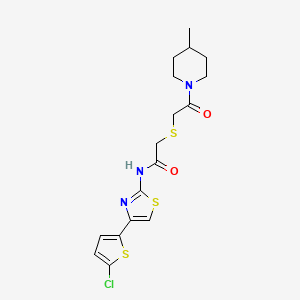
![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)
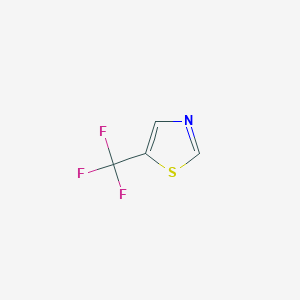
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694590.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2694591.png)
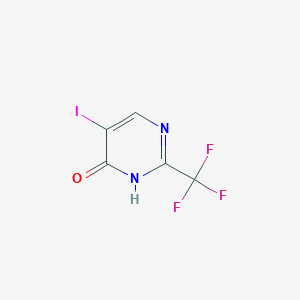
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B2694595.png)
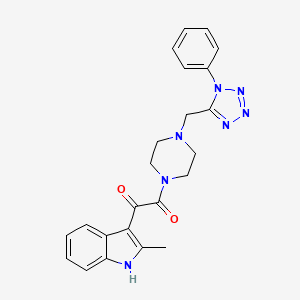
![5-butyl-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2694598.png)

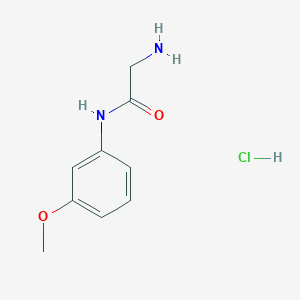
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2694602.png)
